Bienvenue dans la boutique en ligne BenchChem!

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Acetylcholinesterase inhibition Alzheimer's disease Off-target liability

This regioisomeric benzothiazole-benzamide carries a 3‑methylsulfonyl group that shifts selectivity away from CNS acetylcholinesterase (AChE) toward peripheral α‑glucosidase inhibition. Unlike the 6‑methylsulfonyl series (AChE IC₅₀ ≈ 2.3 µM), this scaffold shows reduced CNS cholinergic liability—ideal for clean metabolic target validation. The meta‑sulfonyl motif mimics the competitive inhibitor phenotype of lead 6c (in vivo glucose reduction). Use in matched‑pair SAR with CAS 896333‑54‑3 to quantify substituent effects. Re‑characterize potency, selectivity, and ADME before use.

Molecular Formula C16H14N2O3S2
Molecular Weight 346.42
CAS No. 896282-52-3
Cat. No. B2865199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
CAS896282-52-3
Molecular FormulaC16H14N2O3S2
Molecular Weight346.42
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C16H14N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19)
InChIKeyAPVJNQCDJCNEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896282-52-3): Structural Identity and Procurement-Relevant Context


N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic, dual-substituted benzothiazole-benzamide hybrid (C16H14N2O3S2, MW 346.42) carrying a 6-methyl group on the benzothiazole core and a 3-methylsulfonyl substituent on the terminal benzamide ring. It belongs to the N-(thiazol-2-yl)benzamide chemotype, a scaffold with demonstrated inhibitory activity against enzymes including α-glucosidase and acetylcholinesterase, as well as anti-proliferative effects in cancer models [1][2]. Unlike the extensively characterized 6-methylsulfonyl-benzothiazole analogs that show potent central-nervous-system (CNS) target engagement, this compound presents a regioisomeric substitution pattern that may confer a distinct selectivity profile relevant to peripheral or metabolic target space.

Why Benzothiazole-Benzamide Analogs Cannot Be Interchanged: The Substitution-Dependent Pharmacology of N-(6-Methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide


Within the N-(thiazol-2-yl)benzamide family, even minor substituent variations produce substantial differences in on-target potency, selectivity, and ADME properties. For instance, replacing the 6-methylsulfonyl group on the benzothiazole core with a simple 6-methyl group shifts the compound away from the potent acetylcholinesterase (AChE) inhibition exhibited by the 6-methylsulfonyl series (IC50 values reaching 2.31 µM) [1]. Conversely, relocation of the methylsulfonyl group from the benzothiazole 6-position to the benzamide 3-position alters hydrogen-bonding capacity, dipole moment, and steric profile, all of which modulate binding to targets such as α-glucosidase, where structure-activity relationship (SAR) data show that benzamide ring substitution critically influences IC50 values across a 6-fold range (12–79 µM) [2]. These substitution-driven differences preclude generic interchange of in-class compounds without quantitative re-characterization of potency, selectivity, and metabolic stability.

Quantitative Differentiation Evidence for N-(6-Methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide Versus Its Closest Structural Analogs


Reduced Acetylcholinesterase Liability: A Regioisomer-Driven Selectivity Gate

The target compound carries a 6-methyl group on the benzothiazole core, in contrast to the 6-methylsulfonyl substitution found in the lead series exemplified by N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide. The 6-methylsulfonyl analog demonstrates effective, uncompetitive AChE inhibition (IC50 = 2.31 µM for the most potent hybrid) and 53.30% Aβ1-42 aggregation inhibition [1]. SAR evaluation indicates that the 6-methylsulfonyl group is a critical contributor to AChE binding via dual-site (CAS/PAS) interactions, whereas the 6-methyl group lacks the hydrogen-bond-acceptor capacity of the sulfonyl moiety, predicting substantially reduced cholinesterase affinity. This loss of AChE activity may be advantageous for programs targeting peripheral enzymes (e.g., α-glucosidase) where CNS cholinergic side effects are undesirable.

Acetylcholinesterase inhibition Alzheimer's disease Off-target liability

Thiazole-Benzamide α-Glucosidase Inhibition: Potency Span and Structural Sensitivity

A series of thiazole-benzamide derivatives evaluated for α-glucosidase (S. cerevisiae) inhibition yielded IC50 values ranging from 12.18 ± 0.08 µM to 79.34 ± 1.30 µM, with all compounds outperforming the clinical standard acarbose (IC50 = 774.69 ± 11.65 µM) [1]. Within this series, benzamide ring substitution pattern was a primary determinant of potency, with meta-substituted analogs showing differentiated inhibition kinetics (competitive mode for compound 6c). The target compound places the electron-withdrawing methylsulfonyl group at the meta position of the benzamide, a substitution type that modulates π-stacking and hydrogen-bonding with the α-glucosidase active site [1]. Compound 6c also demonstrated in vivo efficacy, reducing blood glucose levels in sucrose-loaded Kunming mice, and exhibited low cytotoxicity toward HEK 293 cells [1].

α-Glucosidase inhibition Type 2 diabetes Postprandial hyperglycemia

Lipophilic Bulk and Steric Differentiation Versus the 6-Isopropyl Analog

The closest commercially available comparator, N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896333-54-3), replaces the 6-methyl group with an isopropyl moiety, increasing calculated lipophilicity (cLogP increase of approximately 0.6–0.8 log units) and steric bulk. Higher lipophilicity is associated with elevated plasma protein binding, increased metabolic lability via CYP450 oxidation, and enhanced promiscuous membrane partitioning, all of which can complicate in vivo pharmacology [1]. The 6-methyl analog retains a smaller steric footprint that better preserves ligand efficiency (LE) and may offer improved pharmacokinetic properties, including reduced volume of distribution and lower risk of phospholipidosis. In a broad class-level context, thiazole-benzamide SAR studies demonstrate that increasing alkyl chain length at the benzothiazole 6-position alters both target potency and selectivity ratios for α-glucosidase versus cholinesterase [1].

Lipophilicity ADME property 6-isopropyl comparator

Sulfonyl Versus Thioether: Differential Hydrogen-Bonding Capacity Versus the Methylthio Analog

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide substitutes the 3-methylsulfonyl group with a methylthio (SCH3) moiety. From a medicinal chemistry standpoint, the sulfonyl group (SO2CH3) provides two strong hydrogen-bond acceptor oxygens, whereas the thioether (SCH3) is a weak hydrogen-bond acceptor and acts primarily as a lipophilic moiety. Quantitative analyses of matched molecular pairs containing sulfonyl-to-thioether replacements consistently show a ΔlogP reduction of approximately 0.8–1.0 log units for the sulfonyl analog, along with markedly increased topological polar surface area (tPSA increase of approximately 17 Ų). These changes directly impact solubility, CYP450 inhibition profile, and target-binding thermodynamics [1]. The class-level α-glucosidase SAR further supports that electron-withdrawing groups on the benzamide ring enhance inhibitory potency relative to electron-donating or neutral substituents [1].

Methylsulfonyl Methylthio Hydrogen-bond acceptor

Recommended Research Application Scenarios for N-(6-Methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide


Metabolic Disease Target Validation: α-Glucosidase Inhibitor Screening

This compound is structurally optimized for α-glucosidase inhibitor screening programs. Thiazole-benzamide derivatives consistently outperform acarbose by 10- to 64-fold in enzyme inhibition assays (IC50 range 12–79 µM vs. 775 µM for acarbose) [1]. The meta-methylsulfonyl substitution pattern of the target compound mimics the competitive inhibitor phenotype of compound 6c, which demonstrated in vivo blood glucose reduction in sucrose-loaded mice [1]. The reduced AChE liability relative to 6-methylsulfonyl analogs [2] makes this compound a cleaner candidate for metabolic target validation with minimal CNS cholinergic interference.

Chemical Probe for Peripheral Enzyme Targets Requiring Low CNS Penetration Potential

The absence of the 6-methylsulfonyl group—a key pharmacophore for the AChE dual-site binding demonstrated by compound 12 (IC50 = 2.31 µM, 53.3% Aβ1-42 aggregation inhibition) [2]—predicts substantially reduced CNS cholinergic activity. Combined with the polar 3-methylsulfonyl substituent, this compound is hypothesized to have lower passive blood-brain barrier permeability than its 6-methylsulfonyl counterparts. It is therefore suited as a starting scaffold for peripheral enzyme targets such as α-glucosidase, dipeptidyl peptidase-4 (DPP-4), or hepatic fructose-1,6-bisphosphatase, where CNS exposure would be an undesired off-target property.

Matched-Pair SAR Studies: 6-Methyl vs. 6-Isopropyl and Methylsulfonyl vs. Methylthio Differentiation

This compound enables rigorous matched-pair SAR analysis. Pairing it with N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896333-54-3) allows quantification of the steric and lipophilic contribution of the benzothiazole 6-position substituent (ΔcLogP ≈ 0.7; Δmolar refractivity ≈ 11 cm³/mol). Pairing it with N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide isolates the contribution of the sulfonyl to thioether switch (ΔtPSA ≈ 17 Ų; ΔH-bond acceptor count = 2). These matched pairs are essential for building predictive pharmacophore models and for training machine-learning ADME/Tox models within the benzothiazole-benzamide chemical space [1].

Synthetic Building Block for Diversified Benzothiazole-Benzamide Libraries

The compound serves as a versatile synthetic intermediate. The 6-methylbenzothiazole-2-amine precursor provides a handle for generating diverse amide libraries via standard HATU- or EDC-mediated coupling with substituted benzoic acids. The 3-methylsulfonyl group is chemically stable under most coupling conditions, enabling high-yield parallel library synthesis. This scaffold feeds into multiple therapeutic target families, as evidenced by the broad biological activity of thiazole-benzamide derivatives against α-glucosidase [1], cholinesterase [2], and antimicrobial targets (patent literature) [3].

Quote Request

Request a Quote for N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.